molecular formula C16H19NO6S B2505614 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421507-86-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2505614
CAS No.: 1421507-86-9
M. Wt: 353.39
InChI Key: KAIXWFMYLSWRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H19NO6S and its molecular weight is 353.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Activity

A study by Romagnoli et al. (2015) highlighted the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives, including compounds with structural similarities to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. These compounds exhibited significant antiproliferative activity against cancer cells by inhibiting tubulin polymerization, inducing apoptosis, and showing potent vascular disrupting properties in vitro and in vivo. The most promising compound in this series demonstrated antitumor activity in a murine model comparable to combretastatin A-4 phosphate, highlighting its potential for cancer therapy Romagnoli et al., 2015.

Enzymatic Inhibition

Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with potential implications in treating conditions mediated by these enzymes Kucukoglu et al., 2016.

Material Science and Corrosion Inhibition

Sappani and Karthikeyan (2014) tested compounds similar in structure for their potential as inhibitors for mild steel corrosion in acidic conditions. The study found that these compounds acted as mixed-type inhibitors, improving the corrosion resistance of mild steel in sulfuric acid medium through adsorption, following the Langmuir adsorption isotherm. This research opens up applications in industrial and engineering chemistry by providing a chemical means to protect metals from corrosion Sappani & Karthikeyan, 2014.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-20-7-5-17(11-13-4-6-21-12-13)24(18,19)14-2-3-15-16(10-14)23-9-8-22-15/h2-4,6,10,12H,5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIXWFMYLSWRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.